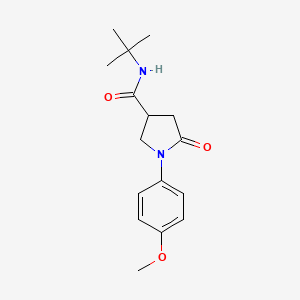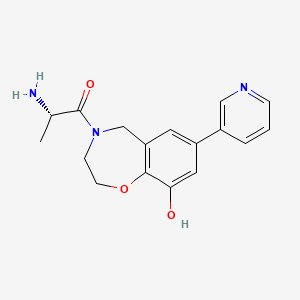![molecular formula C19H15N3O B5329914 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescence properties. It may also disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, it can generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been found to be stable in biological fluids, making it a suitable candidate for in vivo applications. However, more studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy. However, its limitations include the need for light exposure to induce its photodynamic effects and the need for further studies to determine its long-term effects on human health.
Orientations Futures
There are several future directions for the research on 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile. These include:
1. Development of new synthetic methods to improve yield and purity.
2. Investigation of its potential use as a diagnostic tool for metal ion detection in biological systems.
3. Further studies on its antibacterial and antifungal properties and potential use as a therapeutic agent.
4. Exploration of its potential use in combination with other drugs for cancer treatment.
5. Investigation of its long-term effects on human health.
Conclusion
In conclusion, 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a unique chemical compound with potential applications in various fields of scientific research. Its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy make it a promising candidate for further investigation. However, more studies are needed to determine its long-term effects on human health.
Méthodes De Synthèse
The synthesis of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-allyloxyphenylboronic acid with 2-(1H-benzimidazol-2-yl)acetonitrile in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its antibacterial and antifungal properties. Furthermore, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-11-23-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)22-19/h2-10,12H,1,11H2,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZUALMEICENG-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)
![3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5329835.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)

![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)